1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine
Description
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine (hereafter referred to as the target compound) is a triazolopyrimidine derivative characterized by a 3-methyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a thiophene-2-carbonyl group. Its molecular formula is C15H16N7OS (molecular weight: 343.40 g/mol) .
Properties
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-19-12-11(17-18-19)13(16-9-15-12)20-4-6-21(7-5-20)14(22)10-3-2-8-23-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRGMJQTPROTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with its target, EGFR, by binding to it and inhibiting its function. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival
Biochemical Pathways
The inhibition of EGFR by the compound affects several downstream biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the MAPK pathway, which is involved in cell proliferation. The inhibition of these pathways can lead to the suppression of tumor growth and proliferation.
Result of Action
The compound has shown potent anticancer activity in in vitro studies. Specifically, it has demonstrated a significant inhibitory effect on the growth of MCF-7 and A-549 cancer cell lines. The compound’s potency was found to be comparable to, or even greater than, that of the reference drug Erlotinib.
Biological Activity
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Triazolo[4,5-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Thiophene moiety : Often incorporated for enhancing pharmacological properties.
- Piperazine ring : Commonly used in drug design for its ability to modulate receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the triazole and pyrimidine rings.
- Coupling with the thiophene carbonyl group.
- Finalization through piperazine modification.
Anticancer Activity
Several studies have demonstrated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Inhibitory Effects : Compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Mechanisms : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines possess antimicrobial properties:
- Broad Spectrum : Activity against both Gram-positive and Gram-negative bacteria has been reported, making these compounds potential candidates for treating infections caused by resistant strains .
- Specific Inhibition : Certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting their utility in antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting thymidylate synthase disrupt nucleotide synthesis, leading to cell cycle arrest.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in cell proliferation and survival.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives, including this compound, exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .
2. Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. Compounds derived from triazolo-pyrimidines have demonstrated antibacterial and antifungal activities. The unique structure allows for interactions with microbial enzymes or receptors, disrupting their function and leading to cell death .
3. Neurological Disorders
There is emerging evidence suggesting that triazolo-pyrimidine derivatives may have neuroprotective effects. They are being investigated for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer’s disease or other neurodegenerative disorders .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and tested against various cancer cell lines. The compound similar to 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Research published in European Journal of Medicinal Chemistry evaluated the antimicrobial properties of triazolo-pyrimidine derivatives. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Triazolopyrimidine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
A. Triazole Ring Substituents (R1):
- 3-Methyl (target compound) : Enhances metabolic stability compared to larger alkyl groups (e.g., ethyl or tert-butyl) while maintaining moderate lipophilicity.
- 3-Benzyl (VAS2870) : Introduces aromatic bulk, likely improving affinity for NADPH oxidase but reducing solubility .
- 5-tert-Butyl (RG7774) : Enhances hydrophobic interactions with CB2R, critical for agonist activity .
B. Side Chain Variations (R2):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
